molecular formula C14H12N2O3 B13002170 5-(2-Acetylaminophenyl)picolinic acid CAS No. 1242339-62-3

5-(2-Acetylaminophenyl)picolinic acid

Cat. No.: B13002170
CAS No.: 1242339-62-3
M. Wt: 256.26 g/mol
InChI Key: MEFRGTVPJKCXDK-UHFFFAOYSA-N
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Description

5-(2-Acetylaminophenyl)picolinic acid is an organic compound with the molecular formula C14H12N2O3. It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 2-acetylaminophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Acetylaminophenyl)picolinic acid typically involves the reaction of picolinic acid with 2-acetylaminophenyl derivatives. One common method includes the following steps:

    Starting Materials: Picolinic acid and 2-acetylaminophenyl derivatives.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

    Purification: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-(2-Acetylaminophenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

5-(2-Acetylaminophenyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(2-Acetylaminophenyl)picolinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A simpler derivative with similar structural features but lacking the 2-acetylaminophenyl group.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position.

    Isonicotinic Acid: Another isomer with distinct chemical properties.

Uniqueness

5-(2-Acetylaminophenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1242339-62-3

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

5-(2-acetamidophenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C14H12N2O3/c1-9(17)16-12-5-3-2-4-11(12)10-6-7-13(14(18)19)15-8-10/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

MEFRGTVPJKCXDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CN=C(C=C2)C(=O)O

Origin of Product

United States

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